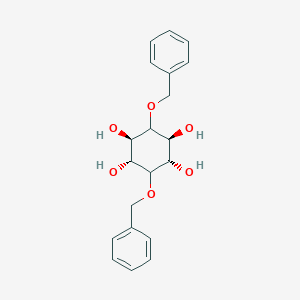

2,5-Di-O-benzylmyoinositol

Description

The exact mass of the compound 2,5-Di-O-benzylmyoinositol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Di-O-benzylmyoinositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di-O-benzylmyoinositol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

141040-66-6 |

|---|---|

Molecular Formula |

C20H24O6 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |

InChI Key |

UCJKCSNAJUPHIM-ZNXRSXASSA-N |

SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |

Synonyms |

2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,5-Di-O-benzyl-myo-inositol: Structure, Properties, and Synthetic Utility

Foreword: The Strategic Importance of Regioselective Protection in Inositol Chemistry

In the intricate landscape of cellular signaling, inositol phosphates and their lipidated counterparts, the phosphatidylinositols, stand as central pillars of intracellular communication. The precise phosphorylation pattern on the myo-inositol scaffold dictates their specific downstream signaling roles. Consequently, the ability to selectively synthesize these molecules is paramount for researchers in drug discovery and chemical biology. This guide focuses on a key intermediate that enables such synthetic precision: 2,5-Di-O-benzyl-myo-inositol. The strategic placement of benzyl protecting groups on the C2 and C5 hydroxyls renders the remaining hydroxyl groups (C1, C3, C4, and C6) available for phosphorylation, providing a valuable platform for the synthesis of specific inositol polyphosphates. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and applications of this important building block.

Chemical Structure and Physicochemical Properties

2,5-Di-O-benzyl-myo-inositol is a derivative of myo-inositol, a six-carbon cyclitol, where the hydroxyl groups at positions 2 and 5 are protected as benzyl ethers. The myo-inositol ring adopts a stable chair conformation, with the C2 hydroxyl group in an axial orientation and the C5 hydroxyl in an equatorial position. The introduction of the bulky benzyl groups can influence the conformational equilibrium and the reactivity of the remaining free hydroxyls.

Structural Elucidation

The precise stereochemistry of 2,5-Di-O-benzyl-myo-inositol is critical for its utility as a synthetic intermediate. The regioselective benzylation at the 2 and 5 positions is a key synthetic challenge and a testament to the advanced methodologies developed in carbohydrate chemistry.

Caption: Chemical structure of 2,5-Di-O-benzyl-myo-inositol.

Physicochemical Properties

Comprehensive characterization of 2,5-Di-O-benzyl-myo-inositol is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₆ | - |

| Molecular Weight | 360.40 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Melting Point | 123-126 °C (for a related tetra-O-benzyl isomer) | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1] |

Synthesis of 2,5-Di-O-benzyl-myo-inositol: A Step-by-Step Protocol

The synthesis of 2,5-Di-O-benzyl-myo-inositol is a multi-step process that requires careful control of protecting group chemistry. A key method, reported by Desai et al. (1992), involves the benzylation of a selectively allylated myo-inositol precursor, followed by deallylation.[2]

Synthetic Strategy

The rationale behind this approach lies in the differential reactivity of the hydroxyl groups of myo-inositol and the orthogonality of the allyl and benzyl protecting groups. The allyl groups can be selectively removed under conditions that leave the benzyl ethers intact.

Caption: Synthetic workflow for 2,5-Di-O-benzyl-myo-inositol.

Experimental Protocol

The following protocol is based on the methodology described by Desai et al.[2]

Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol

-

To a solution of 1,3,4,6-Tetra-O-allyl-myo-inositol (1 equivalent) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the suspension at room temperature for 1 hour.

-

Add benzyl bromide (BnBr, 2.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with methanol and then dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol.

Step 2: Deallylation to 2,5-Di-O-benzyl-myo-inositol

-

Dissolve the purified 1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol (1 equivalent) in a mixture of methanol and water.

-

Add a catalytic amount of p-toluenesulfonic acid and 10% Palladium on activated charcoal (Pd/C).

-

Reflux the mixture under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).

-

Concentrate the solution under reduced pressure.

-

Extract the product with an organic solvent and purify by column chromatography to afford 2,5-Di-O-benzyl-myo-inositol.

Spectroscopic Characterization

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons of the benzyl groups (δ 7.2-7.4 ppm), benzylic methylene protons (δ ~4.5-5.0 ppm), and complex multiplets for the inositol ring protons. |

| ¹³C NMR | Aromatic carbons (δ ~127-138 ppm), benzylic carbons (δ ~70-75 ppm), and inositol ring carbons (δ ~70-85 ppm). |

| IR (Infrared) | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-O stretching (~1000-1100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Applications in Drug Development and Cell Signaling Research

The primary application of 2,5-Di-O-benzyl-myo-inositol is as a precursor for the synthesis of complex inositol polyphosphates, which are vital second messengers in cellular signaling cascades.

Synthesis of Inositol Polyphosphates

The free hydroxyl groups at the 1, 3, 4, and 6 positions of 2,5-Di-O-benzyl-myo-inositol can be regioselectively phosphorylated to generate a variety of inositol polyphosphates. For instance, this intermediate has been utilized in the synthesis of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate.[2]

Caption: Role in the synthesis of inositol polyphosphates.

The ability to synthesize specific inositol polyphosphates allows researchers to:

-

Investigate the binding and activation of specific protein targets.

-

Elucidate the roles of these second messengers in various cellular processes.

-

Develop potential inhibitors or modulators of inositol phosphate signaling pathways for therapeutic purposes.

Development of Phosphatidylinositol Analogs

The benzyl protecting groups are widely used in the synthesis of phosphatidylinositol and its phosphorylated derivatives due to their stability and ease of removal by hydrogenolysis.[3] The 2,5-dibenzylic substitution pattern provides a unique scaffold for the synthesis of specific phosphatidylinositol phosphate (PIP) isomers, which are crucial for studying lipid signaling and membrane trafficking.

Conclusion: A Versatile Tool for Chemical Biology

2,5-Di-O-benzyl-myo-inositol represents a strategically important intermediate in the field of inositol chemistry. Its synthesis, though challenging, provides access to a versatile building block for the preparation of a wide array of inositol polyphosphates and phosphatidylinositol analogs. The methodologies outlined in this guide, coupled with rigorous characterization, empower researchers to synthesize these critical signaling molecules, thereby advancing our understanding of cellular communication and paving the way for novel therapeutic interventions.

References

-

Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research, 228(1), 65-79. [Link]

-

Reddy, K. K., & Rao, K. N. (1999). Synthesis and applications of phosphatidylinositols and their analogues. Journal of Biosciences, 24(4), 459-473. [Link]

Sources

The Strategic Role of 2,5-Di-O-benzyl-myo-inositol in the Synthesis of Inositol Polyphosphates

A Technical Guide for Chemical Biologists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Inositol polyphosphates are central to cellular signaling, governing a vast array of physiological processes. The precise chemical synthesis of these molecules is paramount for developing molecular probes to dissect their biological functions and for creating novel therapeutic agents. The strategic use of protecting groups on the myo-inositol scaffold is the cornerstone of this synthetic challenge. This technical guide provides an in-depth examination of 2,5-Di-O-benzyl-myo-inositol , a key intermediate that offers a highly strategic and efficient pathway to specific, highly phosphorylated inositols, most notably myo-inositol 1,3,4,6-tetrakisphosphate [Ins(1,3,4,6)P₄]. We will explore the causality behind its selection, provide detailed, field-proven protocols for its synthesis and subsequent phosphorylation, and present a clear, logical framework for its application in modern chemical biology.

Introduction: The Challenge of Regioselective Inositol Phosphorylation

The myo-inositol ring, with its one axial and five equatorial hydroxyl groups, presents a formidable challenge for the synthetic chemist. The biological activity of an inositol phosphate is dictated entirely by the specific positions of the phosphate groups. Therefore, achieving regioselective phosphorylation is not merely a procedural step but the core strategic element in the synthesis. This requires a sophisticated protecting group strategy, where certain hydroxyls are temporarily masked while others are left available for reaction.

Benzyl ethers are among the most widely used protecting groups in inositol chemistry due to their stability across a broad range of reaction conditions and their clean, reliable removal via catalytic hydrogenolysis.[1] The specific pattern of benzylation on the inositol ring determines which hydroxyl groups are available for phosphorylation, thereby dictating the final product.

The Strategic Advantage of the 2,5-Dibenzyloxy Pattern

While various benzylated inositol isomers exist, 2,5-Di-O-benzyl-myo-inositol is a uniquely valuable precursor for the synthesis of inositol tetrakisphosphates, particularly Ins(1,3,4,6)P₄. Its strategic utility stems from its specific protecting group arrangement, which directly unmasks the hydroxyl groups at the C1, C3, C4, and C6 positions—the exact pattern required for the target molecule.

Causality of Selection:

-

Direct Pathway: Using the 2,5-dibenzyloxy isomer provides the most direct synthetic route to Ins(1,3,4,6)P₄. It eliminates the need for multiple, sequential protection and deprotection steps that would be necessary if starting from other common intermediates like 3,6-Di-O-benzyl-myo-inositol or various tri- and tetra-benzylated isomers.[1][2]

-

Symmetry and Reactivity: The C₂ symmetry of the protecting groups on the 2 and 5 positions simplifies synthetic planning. The remaining free hydroxyls (1, 3, 4, and 6) are all equatorial, rendering them sterically accessible and reactive for phosphorylation.

-

Efficiency: By exposing all four target hydroxyls simultaneously, a single phosphorylation step can be employed to install all necessary phosphate groups, significantly improving overall yield and reducing step count.

The synthetic logic is clear: invest in the initial preparation of a precisely protected intermediate to streamline the critical, and often challenging, phosphorylation steps that follow.

Synthetic Workflow: From Precursor to Final Product

The synthesis of Ins(1,3,4,6)P₄ using 2,5-Di-O-benzyl-myo-inositol can be conceptually divided into three core stages:

-

Synthesis of the Key Intermediate: Preparation of 2,5-Di-O-benzyl-myo-inositol.

-

Regioselective Phosphorylation: Installation of phosphate groups at the 1, 3, 4, and 6 positions.

-

Global Deprotection: Removal of all benzyl protecting groups to yield the final water-soluble inositol polyphosphate.

The overall workflow is depicted below.

Caption: Synthetic workflow for Ins(1,3,4,6)P₄ from a tetra-allyl precursor.

Experimental Protocols

The following protocols are presented as a self-validating system. Each stage includes detailed steps and explains the rationale behind the chosen reagents and conditions.

Protocol 4.1: Synthesis of 2,5-Di-O-benzyl-myo-inositol

This procedure is adapted from the synthetic strategy outlined by Gigg et al.[2] It involves the benzylation of the two axial hydroxyl groups of a tetra-allyl protected myo-inositol, followed by the removal of the temporary allyl groups.

Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol

-

Rationale: The starting material, 1,3,4,6-tetra-O-allyl-myo-inositol, exposes the hydroxyls at the 2 and 5 positions. Allyl groups are chosen as "temporary" protecting groups as they can be removed under conditions that do not affect the more robust benzyl ethers that will be installed.

-

Dissolve 1,3,4,6-tetra-O-allyl-myo-inositol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding methanol, followed by water.

-

Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol.

Step 2: Deallylation

-

Rationale: Palladium-catalyzed isomerization of the allyl ethers to prop-1-enyl ethers, followed by acidic hydrolysis, cleanly removes the allyl groups, unmasking the 1,3,4, and 6 hydroxyls.

-

Dissolve the product from Step 1 in a mixture of ethanol, toluene, and water.

-

Add tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) or a similar palladium catalyst.

-

Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and treat with dilute aqueous hydrochloric acid (HCl). Stir for 30 minutes to hydrolyze the resulting enol ethers.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, dry over sodium sulfate, and concentrate.

-

Purify the crude material by column chromatography or recrystallization to afford pure 2,5-Di-O-benzyl-myo-inositol .

Protocol 4.2: Synthesis of myo-Inositol 1,3,4,6-tetrakisphosphate

This protocol employs the robust and widely used phosphoramidite method for phosphorylation.[1]

Step 1: Phosphitylation and Oxidation

-

Rationale: The four free hydroxyl groups are reacted with a phosphoramidite reagent in the presence of an activator (tetrazole) to form phosphite triester intermediates. These are unstable and are immediately oxidized in situ to the stable phosphate triesters. Dibenzyl N,N-diisopropylphosphoramidite is used to install phosphate groups that are themselves protected by benzyl groups.

-

Dry the 2,5-Di-O-benzyl-myo-inositol (1.0 eq) under high vacuum for several hours. Dissolve it in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add 1H-tetrazole (4.5 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of dibenzyl N,N-diisopropylphosphoramidite (4.5 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting inositol is consumed.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add a solution of 3-chloroperoxybenzoic acid (m-CPBA, ~5.0 eq) in DCM dropwise. Maintain the temperature at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the fully protected (octabenzyl) inositol tetrakisphosphate derivative.

Step 2: Global Deprotection via Hydrogenolysis

-

Rationale: Catalytic hydrogenation simultaneously cleaves all benzyl ether protecting groups from both the inositol ring and the phosphate moieties, yielding the final water-soluble product.

-

Dissolve the fully protected inositol tetrakisphosphate from the previous step in a suitable solvent, typically a mixture of ethanol and water or methanol.

-

Carefully add Palladium on carbon (10% Pd/C, ~20% by weight of the substrate) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or NMR spectroscopy to confirm the complete removal of all benzyl groups.

-

Once deprotection is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude inositol tetrakisphosphate.

Step 3: Purification by Ion-Exchange Chromatography

-

Rationale: The highly charged, water-soluble inositol tetrakisphosphate is readily purified away from any remaining non-polar impurities or partially deprotected species using anion-exchange chromatography.

-

Prepare an anion-exchange column (e.g., Dowex AG1-X8, bicarbonate form).

-

Dissolve the crude product in a minimal amount of deionized water and apply it to the column.

-

Wash the column with deionized water to remove any uncharged impurities.

-

Elute the product using a linear gradient of a volatile salt buffer, such as triethylammonium bicarbonate (TEAB) or ammonium bicarbonate (e.g., 0 to 2.0 M).

-

Collect fractions and analyze for the presence of the desired inositol phosphate (e.g., using a phosphate assay).

-

Pool the positive fractions and lyophilize repeatedly to remove the volatile buffer, yielding the purified myo-inositol 1,3,4,6-tetrakisphosphate as a stable salt.

Data Summary and Validation

Successful synthesis requires rigorous characterization at each stage. The following table provides expected data for the key compounds in this workflow.

| Compound | Molecular Formula | Expected Yield Range | Key Analytical Techniques |

| 2,5-Di-O-benzyl-myo-inositol | C₂₀H₂₄O₆ | 60-75% (over 2 steps) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Fully Protected Ins(1,3,4,6)P₄ | C₇₆H₈₀O₁₈P₄ | 50-70% | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry |

| myo-Inositol 1,3,4,6-tetrakisphosphate | C₆H₁₆O₁₈P₄ | 85-95% (after purif.) | ³¹P NMR (distinct signals for each phosphate), ¹H NMR (D₂O), Phosphate Assay |

Conclusion

2,5-Di-O-benzyl-myo-inositol stands out as a strategically superior intermediate for the efficient and direct synthesis of myo-inositol 1,3,4,6-tetrakisphosphate. Its use exemplifies a core principle of modern synthetic chemistry: the intelligent application of protecting groups to minimize step count and maximize control over the final molecular architecture. The detailed protocols provided herein offer a robust and validated pathway for researchers to access this important signaling molecule, thereby enabling further investigation into the complex world of inositol phosphate biology.

References

-

Gigg, J., Gigg, R., Payne, S., & Desai, T. (1992). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research, 228(1), 65-79. [Link]

Sources

Introduction: The Strategic Importance of Selectively Protected Inositols

An In-Depth Technical Guide to 2,5-Di-O-benzyl-myo-inositol: Synthesis, Properties, and Applications in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Di-O-benzyl-myo-inositol, a pivotal intermediate in the synthesis of complex inositol phosphates and their analogs. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the strategic importance of this molecule in advancing our understanding of cellular signaling and facilitating drug discovery.

myo-Inositol and its phosphorylated derivatives are central to a myriad of cellular processes, acting as second messengers in critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2] The intricate signaling cascades, such as the phosphoinositide 3-kinase (PI3K) pathway, rely on the precise spatial and temporal generation of various inositol phosphate isomers.[3][4][5][6][7] To dissect these pathways and develop targeted therapeutics, researchers require access to structurally defined inositol phosphate analogs.

The synthesis of these analogs is a significant challenge due to the polyhydroxylated and stereochemically complex nature of the myo-inositol scaffold. This necessitates a strategic approach to the use of protecting groups to enable regioselective modification of the inositol ring. 2,5-Di-O-benzyl-myo-inositol has emerged as a valuable intermediate in this context. The selective placement of two benzyl groups at the C2 and C5 positions leaves the remaining hydroxyl groups available for phosphorylation or other modifications, providing a gateway to a range of biologically active molecules.

Physicochemical Properties of 2,5-Di-O-benzyl-myo-inositol

A specific CAS Registry Number for the 2,5-di-O-benzyl-myo-inositol isomer is not consistently reported in major chemical databases. Researchers should refer to experimental data for characterization. The molecular formula and weight can be calculated as follows:

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Appearance | Typically a solid |

Note on Isomerism: It is crucial to distinguish 2,5-Di-O-benzyl-myo-inositol from other dibenzylated inositol isomers, as the substitution pattern dictates the synthetic utility.

Synthesis of 2,5-Di-O-benzyl-myo-inositol: A Strategic Approach

The synthesis of 2,5-Di-O-benzyl-myo-inositol requires a multi-step approach involving the strategic use of protecting groups to achieve the desired regioselectivity. A common strategy involves the use of more labile protecting groups to shield certain hydroxyls while the more stable benzyl ethers are installed at the desired positions.

The Rationale Behind the Synthetic Strategy

The choice of protecting groups is a critical decision in inositol chemistry. Benzyl ethers are favored for their stability under a wide range of reaction conditions, yet they can be readily removed by catalytic hydrogenolysis. This orthogonality to other protecting groups, such as acetals or silyl ethers, allows for a stepwise and controlled functionalization of the inositol core.

A well-established route to 2,5-Di-O-benzyl-myo-inositol, as described by Desai et al. (1992), utilizes 1,3,4,6-tetra-O-allyl-myo-inositol as a key intermediate.[8] The allyl groups serve as temporary protecting groups that can be selectively removed under conditions that do not affect the subsequently introduced benzyl ethers.

Experimental Protocol: Synthesis of 2,5-Di-O-benzyl-myo-inositol

The following is a representative experimental protocol adapted from the literature.[8]

Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol

-

To a solution of 1,3,4,6-tetra-O-allyl-myo-inositol in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the suspension at room temperature for 1 hour.

-

Add benzyl bromide (BnBr) dropwise and continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol.

Step 2: Deallylation to Afford 2,5-Di-O-benzyl-myo-inositol

-

Dissolve the 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol in a suitable solvent mixture (e.g., ethanol/toluene/water).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) and Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain 2,5-Di-O-benzyl-myo-inositol.

Applications in Drug Development and Signal Transduction Research

2,5-Di-O-benzyl-myo-inositol is not typically the final biologically active molecule but rather a crucial stepping stone for the synthesis of more complex structures.

Synthesis of Inositol Phosphate Analogs

The primary application of 2,5-Di-O-benzyl-myo-inositol is as a precursor to various inositol phosphates. The free hydroxyl groups at the 1, 3, 4, and 6 positions can be selectively phosphorylated to generate a range of inositol polyphosphates. For instance, it has been used to synthesize 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate.[8] These synthetic analogs are invaluable tools for:

-

Elucidating the substrate specificity of inositol phosphate kinases and phosphatases.

-

Investigating the binding domains of proteins that interact with inositol phosphates.

-

Developing inhibitors or probes for enzymes involved in phosphoinositide signaling.[1][2]

Probing the Phosphoinositide Signaling Pathway

The phosphoinositide signaling pathway is a cornerstone of cellular communication, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[3][4][5][6][7] Access to synthetic inositol phosphates derived from intermediates like 2,5-Di-O-benzyl-myo-inositol allows researchers to investigate this pathway with high precision.

Below is a simplified representation of the PI3K signaling pathway, a key component of phosphoinositide signaling.

Sources

- 1. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Regioselective Protection of myo-Inositol Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Challenge and Elegance of myo-Inositol Chemistry

The story of myo-inositol is a testament to the intricate dance between chemical synthesis and biological discovery. First isolated from muscle tissue by Johann Joseph Scherer in 1850, this deceptively simple cyclitol has emerged as a central player in a vast array of cellular processes.[1][2] Its phosphorylated derivatives, the phosphoinositides, are key components of cell membranes and act as critical second messengers in signal transduction pathways, governing everything from cell growth and differentiation to apoptosis.[1][3][4] This profound biological significance has fueled a relentless pursuit among synthetic chemists: to unlock the therapeutic potential of myo-inositol and its analogues by precisely manipulating its six hydroxyl groups.

This technical guide provides a comprehensive historical narrative and a detailed examination of the core strategies developed for the regioselective protection of myo-inositol. It is designed for the modern researcher, offering not just a recitation of methods, but a deeper understanding of the chemical principles and strategic thinking that have shaped this challenging and rewarding field. We will journey from the early, often frustrating, attempts at selective protection to the sophisticated orthogonal strategies that now enable the synthesis of exquisitely complex, biologically active molecules.

The Inherent Challenge: Differentiating the Six Hydroxyls of myo-Inositol

The structure of myo-inositol, with its one axial and five equatorial hydroxyl groups, presents a formidable synthetic challenge.[5] While the equatorial hydroxyls at positions 1, 3, 4, and 6 are chemically similar, the axial hydroxyl at C2 and the equatorial hydroxyl at C5 exhibit distinct reactivities. Early research established a general reactivity order for the hydroxyl groups: C1/C3 > C4/C6 > C5 > C2.[6] This inherent difference in reactivity provided the initial foothold for chemists attempting to achieve regioselectivity, but the subtle variations required the development of highly specialized protecting group strategies.

Early Strategies: A Tale of Ketals and Tedious Separations

The traditional approach to differentiating the hydroxyl groups of myo-inositol involved the formation of ketals.[3] Reaction of myo-inositol with acetone or cyclohexanone under acidic conditions yields a mixture of di-ketal products. While this method allows for the protection of four of the six hydroxyls, it typically results in a mixture of isomers, necessitating laborious chromatographic separation with often low yields of the desired product.[3] Despite these drawbacks, the use of diketal protection was a crucial first step, enabling the synthesis of a range of early myo-inositol derivatives and laying the groundwork for future innovations.

The Orthoester Revolution: A Paradigm Shift in Regioselectivity

A significant breakthrough in myo-inositol chemistry came with the introduction of orthoester protecting groups. This strategy offered a more efficient and regioselective means of protecting the 1,3,5-triol system.

The Power of the 1,3,5-Orthoester

The reaction of myo-inositol with a trialkyl orthoformate, typically in the presence of an acid catalyst, leads to the formation of a 1,3,5-orthoformate.[3][6] This single-step reaction protects three hydroxyl groups with high efficiency, leaving the C2, C4, and C6 hydroxyls available for further functionalization. The rigid, adamantane-like structure of the resulting orthoester locks the cyclohexane ring in a specific conformation, which can be exploited for subsequent stereoselective reactions.

Regioselective Opening: Unveiling New Possibilities

The true versatility of the orthoester strategy lies in its regioselective opening. Treatment of myo-inositol orthoesters with various reagents allows for the controlled deprotection of one or more hydroxyls, leading to a diverse array of partially protected intermediates. For instance, acid hydrolysis of myo-inositol 1,3,5-orthoesters (other than orthoformates) has been shown to selectively yield the corresponding 2-O-acyl myo-inositol derivatives via a 1,2-bridged dioxolanylium ion intermediate.[7] This regioselectivity provides a direct route to valuable precursors for the synthesis of biologically active inositol phosphates.

The Rise of Orthogonal Strategies: Benzyl, Silyl, and Acyl Protections

The development of a broader palette of protecting groups, each with distinct cleavage conditions, ushered in the era of orthogonal synthesis. This approach allows for the selective deprotection of one group in the presence of others, a critical capability for the synthesis of complex, multifunctional molecules like phosphoinositides and their analogues.[8][9][10][11]

Benzyl Ethers: Robust and Reliable

Benzyl ethers have long been a mainstay in carbohydrate and polyol chemistry due to their stability to a wide range of reaction conditions and their facile removal by hydrogenolysis.[12] The regioselective benzylation of partially protected myo-inositol derivatives has been a key strategy in the synthesis of numerous complex inositol-containing molecules.

Silyl Ethers: Tunable Lability

Silyl ethers offer a versatile set of protecting groups with tunable lability. The steric bulk of the silyl group can be varied to achieve regioselective protection of the less hindered equatorial hydroxyls. Furthermore, the stability of silyl ethers to acidic and basic conditions can be fine-tuned, allowing for their selective removal in the presence of other protecting groups. For example, the use of tert-butyldimethylsilyl (TBDMS) ethers, which are readily cleaved by fluoride ions, provides an orthogonal protection strategy in the presence of benzyl ethers and esters.[13][14]

Acyl Groups: Temporary Protection and Directing Effects

Acyl groups, such as acetates and benzoates, are often employed as temporary protecting groups due to their ease of introduction and removal under basic conditions. Beyond their protective role, acyl groups can also act as directing groups in subsequent reactions, influencing the stereochemical outcome of glycosylations and other transformations.

Enabling the Synthesis of Biologically Active Molecules: Case Studies

The evolution of regioselective protection strategies for myo-inositol has been driven by the need to synthesize increasingly complex, biologically active molecules for research and therapeutic development.

The Synthesis of Phosphoinositides

The synthesis of phosphoinositides, with their intricate phosphorylation patterns, represents a pinnacle of achievement in myo-inositol chemistry. Orthogonal protecting group strategies are essential to selectively phosphorylate the desired hydroxyl groups while leaving others protected. The historical development of these syntheses mirrors the advancements in protecting group chemistry, with each new strategy enabling the creation of more complex and biologically relevant phosphoinositide analogues.

Phosphatidylinositol Mannosides (PIMs)

Phosphatidylinositol mannosides (PIMs) are a class of glycolipids found in the cell wall of Mycobacterium tuberculosis and are important targets for vaccine development.[15][16][17] The synthesis of PIMs requires the regioselective glycosylation of the myo-inositol core, a feat made possible through the sophisticated use of orthogonal protecting groups to differentiate the C2 and C6 hydroxyls.[5]

Experimental Protocols: A Practical Guide

To provide a practical context for the strategies discussed, this section details representative experimental protocols for key transformations in myo-inositol chemistry.

Preparation of 1,3,5-O-myo-Inositol Orthoformate

Objective: To protect the 1,3, and 5 hydroxyl groups of myo-inositol using a one-step orthoester formation.

Procedure:

-

To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL) is added triethyl orthoformate (20.5 mL, 123 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).

-

The reaction mixture is heated to 100 °C under a nitrogen atmosphere for 4 hours, during which time the suspension dissolves to give a clear solution.

-

The reaction is cooled to room temperature and quenched by the addition of triethylamine (1 mL).

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual DMF.

-

The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to afford the desired 1,3,5-O-myo-inositol orthoformate as a white solid.

| Reactant | MW | Amount | Moles | Equivalents |

| myo-Inositol | 180.16 | 10.0 g | 55.5 mmol | 1.0 |

| Triethyl orthoformate | 148.20 | 20.5 mL | 123 mmol | 2.2 |

| p-TsOH·H₂O | 190.22 | 0.5 g | 2.6 mmol | 0.05 |

Regioselective Benzylation of 1,3,5-O-myo-Inositol Orthoformate

Objective: To selectively benzylate the C4 and C6 hydroxyl groups of the myo-inositol orthoformate.

Procedure:

-

To a solution of 1,3,5-O-myo-inositol orthoformate (5.0 g, 26.3 mmol) in anhydrous DMF (50 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.63 g, 65.8 mmol).

-

The mixture is stirred at 0 °C for 30 minutes, and then benzyl bromide (7.5 mL, 63.1 mmol) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of methanol (5 mL) at 0 °C, followed by water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 2,4-di-O-benzyl-myo-inositol orthoformate.

| Reactant | MW | Amount | Moles | Equivalents |

| 1,3,5-O-myo-Inositol Orthoformate | 190.16 | 5.0 g | 26.3 mmol | 1.0 |

| Sodium Hydride (60%) | 40.00 | 2.63 g | 65.8 mmol | 2.5 |

| Benzyl Bromide | 171.04 | 7.5 mL | 63.1 mmol | 2.4 |

Visualizing the Strategies: Reaction Pathways and Logical Relationships

The following diagrams illustrate the key strategic decisions and reaction pathways in the regioselective protection of myo-inositol.

Figure 2: A conceptual workflow illustrating an orthogonal deprotection strategy.

Conclusion: A Foundation for Future Discovery

The history of the regioselective protection of myo-inositol is a compelling narrative of chemical ingenuity driven by biological inquiry. From the early struggles with non-selective methods to the development of elegant and highly efficient orthogonal strategies, each advancement has opened new doors to understanding the complex roles of inositols in living systems. The robust methodologies and the deep mechanistic understanding that have been built over decades now provide a powerful toolkit for today's researchers. As the fields of chemical biology and drug discovery continue to evolve, the ability to precisely synthesize novel myo-inositol derivatives will remain a cornerstone of progress, enabling the development of new therapeutic agents and research tools to unravel the remaining mysteries of the inositol world.

References

- Anastasi, F., Bucci, R., Contini, A., Nava, D., & Erba, E. (2025). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. European Journal of Organic Chemistry.

- Shashidhar, M. S. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Arkivoc, 2002(7), 63-75.

- Stadelmaier, A., & Schmidt, R. R. (2003). Synthesis of phosphatidylinositol mannosides (PIMs).

- Schmidt, R. R., & Stadelmaier, A. (2003). Synthesis of phosphatidylinositol mannosides (PIMs).

- Wu, X., & Bundle, D. R. (2005). Synthesis of phosphatidylinositol mannosides (PIM 2), a cell-envelope component of mycobacterium tuberculosis, toward the preparation of higher PIMs, lipoarabinomannan (LM), and lipomannan(LAM). The Journal of Organic Chemistry, 70(19), 7381-7389.

- Salamonczyk, G. M., & Bruzik, K. S. (1990). Synthesis and applications of phosphatidylinositols and their analogues. Journal of the Indian Chemical Society, 67(11), 871-881.

- Cheng, Y., Zhai, H., & Weng, G. (1994). Synthesis of 1,4,6-tri-O-benzyl myo-inositol—A key intermediate to myo-inositol-1,2,5-O-trisphosphate. Chinese Journal of Chemistry, 12(2), 162-167.

- Jansson, Y. (2016).

- Goren, M. B., & Jiang, C. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of organic chemistry, 78(6), 2596–2605.

- Seeberger, P. H., & Anish, C. (2008). Chemical Synthesis of All Phosphatidylinositol Mannoside (PIM) Glycans from Mycobacterium tuberculosis. Journal of the American Chemical Society, 130(48), 16259–16267.

- Fleet, G. W. J., & Witty, D. R. (2004). Conformation inversion of an inositol derivative by use of silyl ethers: a modified route to 3,6-di-O-substituted-L-ido-tetrahydroxyazepane derivatives. Organic & Biomolecular Chemistry, 2(7), 1007-1012.

- Irvine, R. F. (2016). A short history of inositol lipids. Journal of lipid research, 57(9), 1683–1689.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Ozaki, S., & Watanabe, Y. (1987).

- Unfer, V., & Bizzarri, M. (2023). Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. International journal of molecular sciences, 24(8), 7239.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Barman, J. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. International Journal of Scientific Research in Science and Technology, 10(4), 230-235.

-

Wikipedia contributors. (2024, January 29). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

- Bevilacqua, A., & Bizzarri, M. (2021). Inositols: From Established Knowledge to Novel Approaches. International journal of molecular sciences, 22(19), 10593.

- Potter, B. V. L., & Riley, A. M. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie (International ed. in English), 55(5), 1614–1650.

- Kocienski, P. J. (2000). Protecting groups. Thieme.

- Bizzarri, M., & Carlomagno, G. (2014). Introduction to the history of inositols: A tale of scientists. Gynecological Endocrinology, 30(12), 853-857.

- Gigg, J., & Gigg, R. (1992). Versatile synthesis of myo-inositol phospholipid precursors. Journal of the Chemical Society, Perkin Transactions 1, (23), 3239-3246.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. jocpr.com [jocpr.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Conformation inversion of an inositol derivative by use of silyl ethers: a modified route to 3,6-di-O-substituted-L-ido-tetrahydroxyazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agroipm.cn [agroipm.cn]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of phosphatidylinositol mannosides (PIMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Symmetry and Chirality of 2,5-Di-O-benzyl-myo-inositol

[1][2]

Executive Summary

This guide provides a rigorous structural and synthetic analysis of 2,5-di-O-benzyl-myo-inositol , a critical intermediate in the synthesis of phosphoinositides and glycosylphosphatidylinositols (GPIs).[1][2] Unlike the more common chiral derivatives (e.g., 1,4- or 3,6-substituted), the 2,5-isomer retains the inherent

Part 1: Structural Analysis & Symmetry[1][2]

To understand the 2,5-di-O-benzyl derivative, one must first deconstruct the stereochemistry of myo-inositol itself.[1][2]

The Parent Architecture

Myo-inositol is defined by a cyclohexane ring with a specific hydroxylation pattern: cis-1,2,3,5-trans-4,6 .[1][2][3][4] In its most stable chair conformation:

The Plane of Symmetry ( )

Myo-inositol is an achiral, meso compound.[2] It possesses a single plane of symmetry (

-

C2 and C5 lie on the plane.[5]

-

C1 is the mirror image of C3 .

-

C4 is the mirror image of C6 .

Effect of 2,5-Substitution

Derivatization at the C2 and C5 positions (e.g., with benzyl groups) places the substituents exactly on the existing plane of symmetry.[2] Unlike substitution at C1 or C4, which would break the symmetry and generate a chiral molecule, 2,5-substitution preserves the

Conclusion: 2,5-Di-O-benzyl-myo-inositol is a meso compound.[1][2] It is optically inactive (

Symmetry Visualization

The following diagram illustrates the logical flow determining the achiral nature of this derivative.

Caption: Logic flow confirming the meso status of 2,5-di-O-benzyl-myo-inositol based on the preservation of the C2-C5 symmetry plane.

Part 2: Synthetic Strategy

Direct benzylation of myo-inositol is non-selective.[1] To isolate the 2,5-isomer, a "negative protection" strategy is required: blocking the 1,3,4,6 positions to force alkylation at the exposed 2 and 5 hydroxyls.[2]

The most robust protocol, adapted from Desai et al. (1992) , utilizes allyl ethers as temporary blocking groups.[2]

The Protocol: 1,3,4,6-Tetra-O-allyl Route[2]

| Step | Reagents & Conditions | Mechanistic Purpose |

| 1. Allylation | Allyl bromide, NaH, DMF | Converts myo-inositol to a mixture of allyl ethers. |

| 2.[2] Isolation | Column Chromatography | Isolate 1,3,4,6-tetra-O-allyl-myo-inositol . The 1,3,4,6 pattern leaves the axial C2 and equatorial C5 free.[2] |

| 3. Benzylation | Benzyl bromide (BnBr), NaH, DMF | Irreversible alkylation of the exposed C2 and C5 hydroxyls. |

| 4.[2] De-allylation | PdCl₂, AcOH, NaOAc (or Wilkinson's cat.)[2] | Isomerization of allyl to propenyl, followed by hydrolysis to remove blocking groups.[2] |

| Product | 2,5-Di-O-benzyl-myo-inositol | Final target. |

Synthetic Pathway Diagram

Caption: Step-by-step synthetic pathway utilizing allyl protection to regioselectively target the 2 and 5 positions.

Part 3: Spectroscopic Validation (NMR)

Due to the

Symmetry-Derived Signal Equivalence

The plane of symmetry renders the following pairs of atoms enantiotopic (chemically equivalent in achiral environments):

-

C1

C3 -

C4

C6

Predicted 13C NMR Signals

Instead of seeing 6 distinct ring carbon signals (as in an asymmetric derivative), you will observe only 4 distinct resonances for the inositol ring.[2]

| Carbon Position | Multiplicity | Relative Intensity | Description |

| C2 | CH | 1 | Unique (Axial, Benzylated).[1][2] Typically downfield due to O-Bn.[2] |

| C5 | CH | 1 | Unique (Equatorial, Benzylated).[2] |

| C1 / C3 | CH | 2 | Equivalent pair.[1][2][6] |

| C4 / C6 | CH | 2 | Equivalent pair.[1][2][6] |

Note: Additional signals will appear for the Benzyl carbons (Ph-C H2- and Aromatic rings).[1][2]

Protocol for Validation

-

Acquire 13C{1H} NMR: Verify the presence of exactly 4 resonances in the aliphatic oxygenated region (65-85 ppm). If you see 6 lines, the symmetry is broken (indicating a mixture or wrong isomer).[2]

-

Check Optical Rotation: Prepare a solution in CHCl₃ or MeOH. The specific rotation

must be 0° .[2] Any non-zero value indicates contamination with chiral isomers (e.g., 1,4-dibenzyl).[1][2]

Part 4: Applications in Research

Scaffold for Phosphorylation

The 2,5-protected derivative is a valuable scaffold for synthesizing D-myo-inositol 1,3,4,6-tetrakisphosphate .[1][2] By protecting the 2 and 5 positions, researchers can selectively phosphorylate the remaining four hydroxyls.

Desymmetrization Studies

While 2,5-di-O-benzyl-myo-inositol is meso, it can be desymmetrized .[1][2] Reacting the C1/C3 or C4/C6 pairs with a chiral acylating agent or enzyme can break the symmetry, creating optically active precursors for complex natural product synthesis.

References

-

Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992).[2] The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol.[2][7] Carbohydrate Research, 228(1), 65-79.[1][2]

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1989).[1][2] Numbering of atoms in myo-inositol. Biochemical Journal, 258(1), 1-2.[1][2][8]

-

Potter, B. V. L., & Lampe, D. (1995).[2] Chemistry of inositol lipid mediated signal transduction. Angewandte Chemie International Edition in English, 34(18), 1933-1972.[2] (Foundational text on inositol symmetry and protection).

Sources

- 1. Myo-Inositol [webbook.nist.gov]

- 2. Inositol - Wikipedia [en.wikipedia.org]

- 3. air.unimi.it [air.unimi.it]

- 4. air.unimi.it [air.unimi.it]

- 5. Nomenclature - SiChem [sichem.de]

- 6. bmse000103 Myo-Inositol at BMRB [bmrb.io]

- 7. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myo-inositol [iupac.qmul.ac.uk]

Probing the Machinery of Life: A Technical Guide to Metabolic Pathways Involving Synthetic Inositol Intermediates

Abstract

In the intricate landscape of cellular signaling, inositol and its phosphorylated derivatives, the phosphoinositides and inositol phosphates, stand as central regulators of a vast array of physiological processes. The transient nature and low abundance of these molecules, however, present significant challenges to their study. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic inositol intermediates—powerful tools that have revolutionized our ability to dissect these complex metabolic pathways. We will delve into the rationale for their creation, the chemical strategies for their synthesis, and their diverse applications in elucidating enzyme function, mapping signaling cascades, and developing novel therapeutic agents. This guide is structured to provide not only foundational knowledge but also actionable, field-proven insights and detailed experimental protocols.

Introduction: The Central Role of Inositol in Cellular Communication

myo-Inositol, a carbocyclic sugar, is the structural foundation for a class of potent signaling molecules.[1] Its hydroxyl groups can be combinatorially phosphorylated to generate a family of inositol phosphates (IPs) and membrane-bound phosphoinositides (PIs).[2][3] These molecules are not mere cellular components; they are dynamic second messengers that control critical events such as cell growth, proliferation, membrane trafficking, ion channel activity, and apoptosis.[4]

The canonical phosphoinositide signaling pathway begins with the phosphorylation of phosphatidylinositol (PI) at the 4 and 5 positions of the inositol ring to form phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[5] Upon receptor activation, phospholipase C (PLC) hydrolyzes PI(4,5)P₂ to generate two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃).[5][6] Ins(1,4,5)P₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). This cascade is a fundamental mechanism of signal transduction in virtually all eukaryotic cells.[6]

Further phosphorylation of Ins(1,4,5)P₃ by a series of kinases leads to the formation of "higher" inositol polyphosphates (e.g., InsP₆) and the highly energetic inositol pyrophosphates (PP-InsPs), which contain one or more high-energy pyrophosphate bonds.[7] These molecules are deeply involved in regulating cellular energy homeostasis and stress responses.[8]

Caption: The canonical phosphoinositide signaling pathway.

The Rationale for Synthetic Intermediates: Overcoming Biological Complexity

Studying these pathways is hampered by significant technical hurdles. Natural inositol intermediates are often present at very low concentrations, have fleeting half-lives due to rapid metabolic turnover by kinases and phosphatases, and exist in complex isomeric mixtures.[7] This makes it exceedingly difficult to isolate their specific functions.

Synthetic inositol intermediates are designed to circumvent these limitations. By introducing specific chemical modifications, we can create analogs with tailored properties:

-

Metabolic Stability: Replacing the hydrolyzable phosphodiester or pyrophosphate bonds with non-hydrolyzable mimics (e.g., methylenebisphosphonates) creates molecules resistant to cellular enzymes.[8] This allows researchers to study their binding interactions and downstream effects without the complication of metabolic breakdown.

-

Enhanced Specificity: Synthesis allows for the creation of specific isomers that may not be abundant in nature, enabling the study of isomer-specific protein interactions and enzyme activities.[9]

-

Probe Incorporation: Fluorescent tags, photoaffinity labels, or biotin can be attached to synthetic inositols.[10] These probes are invaluable for visualizing the subcellular localization of inositides, identifying novel binding partners, and developing high-throughput screening assays.

-

Therapeutic Potential: Modified inositols can act as potent and selective inhibitors or modulators of key enzymes in the pathway, such as PI3-kinases, which are major targets in cancer therapy.[2]

Core Synthetic Strategies and Methodologies

The chemical synthesis of phosphorylated inositols is a complex undertaking requiring sophisticated protection group strategies to selectively modify the six hydroxyl groups of the myo-inositol scaffold.[9]

Key Chemical Building Blocks and Protecting Groups

The synthesis typically starts from myo-inositol or a chiral precursor.[9] A common strategy involves the use of protecting groups that can be selectively removed.

-

Benzyl (Bn) Ethers: Widely used for their stability, they are typically removed in the final steps via hydrogenolysis.

-

Acetals and Ketals (e.g., Cyclohexylidene): These are used to protect vicinal diols but can be sensitive to the acidic conditions required for their removal.

-

Silyl Ethers (e.g., TBDPS): Offer orthogonal protection and are removed under specific conditions, often with fluoride ions.

Synthesis of a Non-Hydrolyzable Inositol Pyrophosphate Analog

A prime example of the power of chemical synthesis is the creation of non-hydrolyzable analogs of inositol pyrophosphates (PP-IPs). The high-energy pyrophosphate bond is particularly susceptible to hydrolysis. Replacing the P-O-P bond with a P-CH₂-P (methylenebisphosphonate) linkage creates a stable mimic.[8]

Illustrative Synthetic Route for 5PCP-IP₅ (a non-hydrolyzable 5PP-IP₅ analog): [8]

-

Starting Material: A suitably protected myo-inositol derivative with a free hydroxyl group at the desired position (e.g., C5) is prepared.

-

Phosphorylation: The free hydroxyl group is reacted with a methylenebisphosphonate reagent. This step installs the non-hydrolyzable core.

-

Further Phosphorylation: The remaining protected hydroxyl groups are deprotected and phosphorylated using appropriate phosphorylating agents.

-

Global Deprotection: All remaining protecting groups (e.g., benzyl ethers) are removed, typically via catalytic hydrogenation, to yield the final non-hydrolyzable analog.

Sources

- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A computational framework for the investigation of phosphoinositide regulation | PLOS Computational Biology [journals.plos.org]

- 6. Methods for the Analysis of Phosphoinositides and Inositol Phosphates | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of photoaffinity analogues of inositol 1,4,5-trisphosphate selectively substituted at the 1-phosphate group - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyl Ether in Inositol Chemistry: A Guide to Strategic Protection and Deprotection

Introduction: The Enduring Role of the Benzyl Ether in Complex Inositol Synthesis

The myo-inositol ring, a deceptively simple six-membered carbocycle, lies at the heart of a vast array of critical cellular signaling molecules, including the complex family of phosphatidylinositol phosphates (PIPs) and their glycosylated counterparts, the glycosylphosphatidylinositols (GPIs). The stereochemically dense arrangement of one axial and five equatorial hydroxyl groups presents a formidable challenge for synthetic chemists. Regioselective manipulation of these hydroxyls is paramount to accessing specific, biologically active isomers.

Among the arsenal of hydroxyl protecting groups, the benzyl (Bn) ether has maintained its status as a cornerstone of inositol chemistry for decades.[1] Its enduring popularity stems from a robust stability profile, being resistant to a wide range of acidic and basic conditions, which allows for the manipulation of other functional groups within the molecule.[1][2] However, it is the reliable and mild conditions for its removal—primarily catalytic hydrogenolysis—that cement its utility.[2][3] This guide provides an in-depth technical exploration of the stability of benzyl ethers in inositol ring systems, offering field-proven insights into strategic protection, the nuances of deprotection, and the causal factors that must be considered in experimental design.

Pillar 1: Strategic Benzylation - More Than Just Protection

The decision to introduce a benzyl ether is not merely about masking a hydroxyl group; it is a strategic choice that influences the entire synthetic route. The most prevalent method for benzylation is the Williamson ether synthesis, typically employing a strong base like sodium hydride (NaH) to deprotonate the inositol hydroxyl, followed by reaction with a benzyl halide (e.g., benzyl bromide, BnBr).[2][4]

The Causality of Reagent Choice and Reaction Conditions

The choice of base and solvent is critical and dictated by the substrate's solubility and the desired degree of regioselectivity. For instance, in the synthesis of phosphatidylinositol mannosides (PIMs), the use of NaH in a polar aprotic solvent like dimethylformamide (DMF) is common for exhaustive benzylation of the remaining free hydroxyls after initial selective glycosylations.[4]

However, achieving regioselective benzylation of the inositol ring itself often requires more nuanced approaches. The subtle differences in the reactivity of the equatorial and axial hydroxyls can be exploited. While some studies have reported a lack of marked preference for equatorial hydroxyls during benzylation,[5] others have demonstrated that chelation control can direct alkylation to specific positions. For example, regioselective dialkylation of the axial positions of myo-inositol orthoformate has been achieved to furnish 4,6-di-O-benzylated derivatives.[6]

The use of milder bases, such as silver oxide (Ag₂O), can favor the protection of the most accessible hydroxyl group, a useful strategy in the early stages of a synthesis.[2] For acid-sensitive substrates, the use of benzyl trichloroacetimidate under acidic conditions provides an alternative pathway for benzylation.[2]

Pillar 2: The Stability Landscape of Benzyl Ethers on the Inositol Ring

The inherent stability of the benzyl ether linkage is a key advantage, allowing for a broad range of subsequent chemical transformations. Benzyl ethers are generally stable to:

-

Basic conditions: They are resistant to saponification and other base-mediated reactions, allowing for the selective removal of ester protecting groups like acetates or benzoates.

-

Mildly acidic conditions: While very strong acids can cleave benzyl ethers, they are stable to the mildly acidic conditions often used for the removal of silyl ethers (e.g., TBAF) or acetals.[2][7]

This stability allows for the implementation of orthogonal protecting group strategies, which are essential for the synthesis of complex, polyfunctional molecules like higher-order inositol phosphates and PIMs.[8][9][10] For example, a common strategy involves the use of benzyl ethers for "permanent" protection, while more labile groups like silyl ethers or acetals are used for "temporary" protection of specific hydroxyls that need to be unmasked for subsequent reactions.[11]

Pillar 3: The Art of Debenzylation - A Gateway to the Final Product

The selective and efficient removal of benzyl ethers is often the final and most critical step in the synthesis of inositol-containing targets. The choice of debenzylation method is dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: The Workhorse of Debenzylation

The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[3] This reaction is typically carried out using a palladium catalyst, most often 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[3][12] The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl ether, yielding the free hydroxyl group and toluene as a byproduct.[2]

This method is highly efficient and clean, and the byproducts are easily removed. It is the method of choice when the molecule does not contain other reducible functional groups, such as alkenes, alkynes, or azides.[7] In the synthesis of phosphatidylinositol mannosides, for instance, global deprotection via hydrogenolysis is often employed to remove all benzyl ethers and other protecting groups like benzylidene acetals in a single step.[8][9]

Catalytic Transfer Hydrogenation (CTH): A Safer and More Selective Alternative

A significant advancement in debenzylation methodology is the use of catalytic transfer hydrogenation (CTH).[13][14] This technique avoids the need for high-pressure hydrogen gas, making it inherently safer and more convenient for standard laboratory settings.[14] In CTH, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, generates hydrogen in situ in the presence of a catalyst like Pd/C.[13][14][15][16]

CTH often proceeds under milder conditions and can exhibit greater selectivity. For example, it has been shown to be effective for the debenzylation of O-aryl benzyl ethers while leaving alkyl benzyl ethers intact.[15] The choice of hydrogen donor is crucial; for instance, cyclohexene is often preferred for debenzylations, but the reaction may require the presence of acetic acid.[15]

Chemical Cleavage Methods: For When Hydrogenolysis is Not an Option

In cases where the substrate contains functional groups that are sensitive to reduction, alternative chemical methods for benzyl ether cleavage must be employed.

-

Strong Acids: Lewis acids or strong protic acids can cleave benzyl ethers, although this method is generally less favored due to its harshness and potential for side reactions, especially with the acid-sensitive glycosidic linkages in glycosylated inositols.[2]

-

Dissolving Metal Reduction: The Birch reduction (sodium in liquid ammonia) can also be used for debenzylation.[7] However, this method is also quite harsh and not compatible with many other functional groups.

-

Oxidative Cleavage: Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][17] This provides an orthogonal deprotection strategy to the standard hydrogenolysis of unsubstituted benzyl ethers.

Data Presentation

Table 1: Common Conditions for Debenzylation of Benzyl Ethers in Inositol Synthesis

| Method | Catalyst/Reagent | Hydrogen/Hydrogen Donor | Solvent | Temperature | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (balloon or pressure) | EtOH, MeOH, or EtOAc | Room Temperature | >90 | [3][12] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH or EtOH | Reflux | 85-95 | [14][16] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | MeOH or EtOH | Room Temperature | 80-95 | [13][18] |

| Catalytic Transfer Hydrogenation | Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | EtOH | Reflux | High | [15] |

| Dissolving Metal Reduction | Na / liq. NH₃ | - | THF/EtOH | -78 °C | Variable | [7] |

Experimental Protocols

Protocol 1: General Procedure for Benzylation of a myo-Inositol Derivative

-

Dissolve the partially protected myo-inositol derivative (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq per hydroxyl group to be benzylated) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq per hydroxyl group) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Global Debenzylation by Catalytic Hydrogenolysis

-

Dissolve the fully benzylated inositol derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

To this solution, add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).

-

Purge the reaction flask with hydrogen gas (or use a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: General Procedure for Debenzylation by Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

-

Dissolve the benzylated inositol derivative (1.0 eq) in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) (typically 20-50% by weight of the substrate).

-

Add ammonium formate (5-10 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the combined filtrates under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts.

-

Dry the organic layer, filter, and concentrate to afford the deprotected product.

Visualization of Key Workflows

Caption: A generalized workflow for the protection and deprotection of inositol hydroxyls using benzyl ethers.

Caption: An example of an orthogonal protecting group strategy in inositol synthesis.

Conclusion

The benzyl ether remains an indispensable tool in the challenging field of inositol chemistry. Its robust nature, coupled with a variety of reliable deprotection methods, provides the synthetic chemist with a high degree of flexibility and control. A thorough understanding of the factors influencing the stability and cleavage of benzyl ethers within the unique stereochemical context of the inositol ring is crucial for the successful design and execution of complex synthetic strategies. The continued development of milder and more selective debenzylation techniques, such as catalytic transfer hydrogenation, further enhances the utility of this classic protecting group, ensuring its prominent role in the synthesis of biologically important inositol derivatives for years to come.

References

-

Synthesis of glycoconjugate fragments of mycobacterial phosphatidylinositol mannosides and lipomannan. Beilstein Journals. Available at: [Link]

-

Phosphatidylinositol mannosides: Synthesis and adjuvant properties of phosphatidylinositol di- and tetramannosides. ResearchGate. Available at: [Link]

-

Synthesis of phosphatidylinositol mannosides (PIMs). ResearchGate. Available at: [Link]

-

Synthesis and structure of phosphatidylinositol dimannoside. PubMed. Available at: [Link]

-

Synthesis and Structure of Phosphatidylinositol Dimannoside. ACS Publications. Available at: [Link]

-

Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto‐ and 1,2‐Keto‐Inososes. AIR Unimi. Available at: [Link]

-

The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC. Available at: [Link]

-

A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. Available at: [Link]

-

Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]

-

The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. Available at: [Link]

-

Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

-

Alcohol Protecting Groups. Available at: [Link]

- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.

-

2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. PMC. Available at: [Link]

-

Cyclitols. XXV. Benzyl ethers of (–)-inositol. Lack of selectivity in O-substitution. ConnectSci. Available at: [Link]

-

and l,d-Di-myo-Inositol-1,1'-Phosphate and their Behavior as Stabilizers of Enzyme Activity at Extreme Temperatures. PMC. Available at: [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes. Chemical Science (RSC Publishing). Available at: [Link]

-

Protecting Groups. Available at: [Link]

-

Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. Available at: [Link]

-

Achieving molecular stability of racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate through crystal formation. CrystEngComm (RSC Publishing). Available at: [Link]

-

Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at: [Link]

-

Cyclitols. Part XXIV. Selective acetolysis of myoinositol benzyl ethers. RSC Publishing. Available at: [Link]

-

Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

-

Stereoselective oxidation of protected inositol derivatives catalyzed by inositol dehydrogenase from Bacillus subtilis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The inositol phospholipids: a stereochemical view of biological activity. SciSpace. Available at: [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06219G [pubs.rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]